(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Overview
Description
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a chemical compound with the molecular formula C7H5NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde typically involves the nitration of furfural, a furan derivative. One common method includes the reaction of furfural with a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The key steps involve nitration, followed by purification processes such as recrystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-Nitrofuran-2-carboxylic acid.
Reduction: 5-Aminofuran-2-acrylaldehyde.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes such as protein synthesis, DNA replication, and cell wall synthesis . The compound’s ability to generate reactive species makes it effective against various pathogens.
Comparison with Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-Nitrofuran-2-carboxylic acid
- 2-Acetyl-5-nitrofuran
Comparison: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is unique due to its acrylaldehyde functional group, which imparts distinct reactivity compared to other nitrofuran derivatives. For instance, while 5-Nitrofuran-2-carbaldehyde is primarily used as an intermediate in organic synthesis, this compound’s acrylaldehyde group allows it to participate in additional reactions such as aldol condensations . This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCZMGIIFEEPU-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031099 | |
Record name | 5-Nitrofuryl-2-acrolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52661-56-0, 1874-22-2 | |
Record name | trans-3-(5-Nitro-2-furyl)acrolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52661-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitrofuryl-2-acrolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3-(5-Nitro-2-furyl)acrylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrofuryl-2-acrolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-(5-nitro-2-furyl)acrylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-nitrofuran-2-acrylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Nitrofuran-2-acrylaldehyde a promising candidate for targeting the endoplasmic reticulum?
A1: While the provided abstracts don't delve into the specific mechanisms of action of 5-Nitrofuran-2-acrylaldehyde within the ER, they highlight its potential as a cytotoxic warhead. The research focuses on utilizing fluorinated hydrophobic rhodols as delivery vehicles for this compound. [] These rhodols exhibit exceptional brightness and specifically accumulate within the ER of living cells. [] By conjugating 5-Nitrofuran-2-acrylaldehyde to a rhodol, researchers achieved targeted delivery to the ER, resulting in cytotoxicity comparable to eeyarestatin I, a known ER stress inducer. [] This targeted approach may offer advantages over untargeted delivery by potentially minimizing off-target effects and improving efficacy.
Q2: How does the conjugation of 5-Nitrofuran-2-acrylaldehyde to a fluorinated hydrophobic rhodol affect its activity?
A2: The research demonstrates that conjugating 5-Nitrofuran-2-acrylaldehyde to a fluorinated hydrophobic rhodol significantly enhances its cytotoxic effect compared to the unconjugated compound. [] This suggests that the rhodol moiety plays a crucial role in delivering the 5-Nitrofuran-2-acrylaldehyde specifically to the ER, where it exerts its cytotoxic action. This targeted approach is particularly interesting for developing new therapeutic strategies against diseases involving ER dysfunction.
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